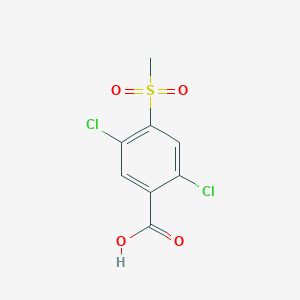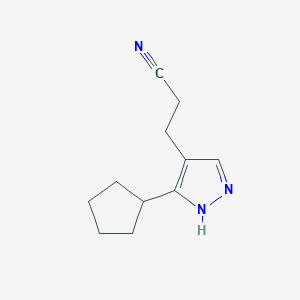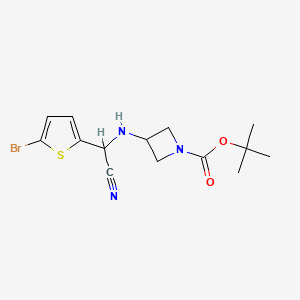
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromothiophene ring, a cyano group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.
Introduction of the Cyano Group: The bromothiophene intermediate is then reacted with a suitable cyanating agent to introduce the cyano group.
Azetidine Ring Formation: The cyano-substituted bromothiophene is then reacted with an azetidine derivative under appropriate conditions to form the azetidine ring.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Reduction Reactions: Amino-substituted azetidine derivatives.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Applications De Recherche Scientifique
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique electronic properties of the bromothiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can act as a hydrogen bond acceptor, while the bromothiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-((4-bromophenyl)(cyano)methyl)amino)azetidine-1-carboxylate
- Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.
Propriétés
Formule moléculaire |
C14H18BrN3O2S |
|---|---|
Poids moléculaire |
372.28 g/mol |
Nom IUPAC |
tert-butyl 3-[[(5-bromothiophen-2-yl)-cyanomethyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrN3O2S/c1-14(2,3)20-13(19)18-7-9(8-18)17-10(6-16)11-4-5-12(15)21-11/h4-5,9-10,17H,7-8H2,1-3H3 |
Clé InChI |
JOXADXSFWGREPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
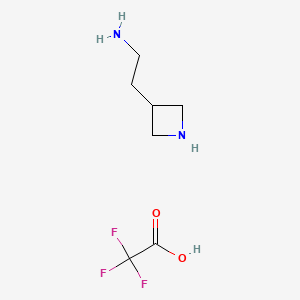
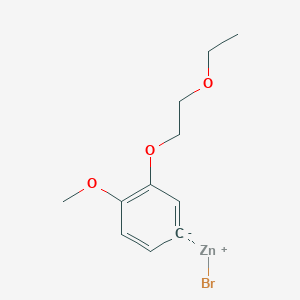
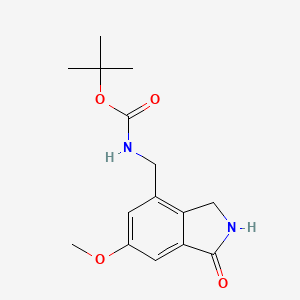
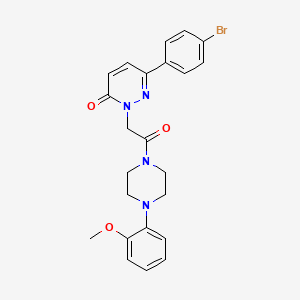
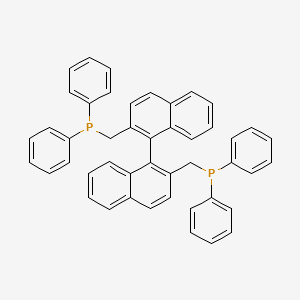
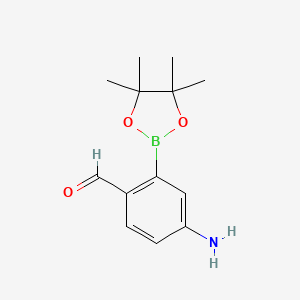
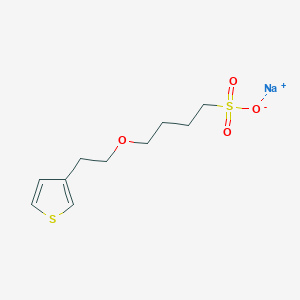
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
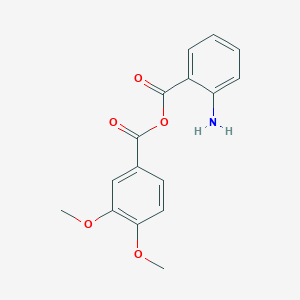

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
